molecular formula C24H29FN2O4 B1671728 Hydroxy Iloperidone CAS No. 133454-55-4

Hydroxy Iloperidone

Cat. No.: B1671728
CAS No.: 133454-55-4
M. Wt: 428.5 g/mol
InChI Key: SBKZGLWZGZQVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Hydroxy Iloperidone, also known as P88 or Iloperidone metabolite this compound, is a metabolite of Iloperidone . Iloperidone primarily targets dopamine D2 receptors , serotonin 5-HT 2A receptors , and α1-adrenergic receptors . These receptors play a crucial role in regulating mood, behavior, and cognition .

Mode of Action

It is believed to be related to its antagonism at thedopamine D2 and 5-HT2A receptors . This antagonism can help to balance the neurotransmitter levels in the brain, thereby reducing the symptoms of schizophrenia and bipolar disorder .

Biochemical Pathways

This compound is mainly metabolized in the liver . It primarily undergoes three major biotransformation pathways: carbonyl reduction to produce P88, CYP2D6-mediated hydroxylation to produce P95, and CYP3A4-mediated O-demethylation to produce P89 . These metabolic pathways are crucial for the drug’s elimination from the body .

Pharmacokinetics

The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion (ADME). The time to peak plasma concentration occurs in 2 - 4 hours but the elimination half-life is 18 hours for extensive CYP2D6 metabolizers and 33 hours for poor CYP2D6 metabolizers . This suggests that once or twice-daily dosing would be feasible .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of hERG 1A/3.1 currents by preferentially interacting with the open states of channels . This does not disrupt membrane trafficking or surface membrane expression of hERG 1A and hERG 1A/3.1 channel proteins .

Action Environment

Environmental factors such as temperature, pH, and the presence of other drugs can influence the action, efficacy, and stability of this compound. For instance, co-administration with other drugs can lead to pharmacokinetic interactions, potentially affecting the metabolism of this compound . Therefore, it’s crucial to consider these factors when prescribing this compound.

Biochemical Analysis

Biochemical Properties

Hydroxy Iloperidone is involved in various biochemical reactions, primarily through its interaction with dopamine and serotonin receptors. It exhibits high affinity for dopamine D2 receptors and serotonin 5-HT2A receptors . These interactions are crucial for its antipsychotic effects, as they help modulate neurotransmitter activity in the brain. Additionally, this compound interacts with α1-adrenergic receptors, which may contribute to its therapeutic profile .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with dopamine and serotonin receptors plays a key role in regulating neurotransmitter release and synaptic transmission . This modulation can impact neuronal activity, leading to changes in behavior and cognitive function. This compound also affects gene expression by altering the transcription of genes involved in neurotransmitter synthesis and receptor regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with dopamine D2 and serotonin 5-HT2A receptors. By antagonizing these receptors, this compound reduces the activity of dopamine and serotonin, which helps alleviate symptoms of schizophrenia . The compound also exhibits partial agonist activity at certain receptor sites, which may contribute to its unique pharmacological profile . Additionally, this compound influences enzyme activity, such as inhibiting the activity of certain cytochrome P450 enzymes involved in its metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its degradation products may have different pharmacological properties . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on neurotransmitter regulation and receptor activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antipsychotic effects by modulating dopamine and serotonin receptor activity . At higher doses, this compound may cause adverse effects, such as sedation and motor impairment . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. The compound undergoes hydroxylation and O-demethylation, leading to the formation of active metabolites . These metabolic pathways are crucial for the compound’s pharmacokinetics, as they influence its bioavailability and elimination . This compound also affects metabolic flux by altering the levels of various metabolites involved in neurotransmitter synthesis and degradation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and endoplasmic reticulum . This localization is important for its activity, as it allows the compound to interact with its target receptors and enzymes effectively .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and endoplasmic reticulum, where it interacts with various biomolecules . This compound may also undergo post-translational modifications that direct it to specific compartments or organelles . These targeting signals ensure that the compound reaches its intended sites of action, enhancing its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Iloperidone typically involves the hydroxylation of Iloperidone. This process can be catalyzed by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . The reaction conditions often include the presence of these enzymes in a suitable biological medium, such as liver microsomes .

Industrial Production Methods

Industrial production of this compound is generally carried out through biotransformation processes using microbial or enzymatic systems. These methods ensure high yield and purity of the metabolite .

Biological Activity

Hydroxy Iloperidone is a significant metabolite of iloperidone, an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical and Pharmacological Profile

  • Chemical Structure : this compound has a molecular weight of 428.5 g/mol, and its structure influences its pharmacological properties.
  • Mechanism of Action : this compound exhibits activity on various neurotransmitter receptors, primarily targeting dopamine D2 and serotonin 5-HT2A receptors, which are implicated in the modulation of psychotic symptoms.

In Vivo Studies

  • Cytochrome P450 Interaction : this compound affects the activity of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. In studies involving iloperidone, it was observed that chronic treatment altered the expression and activity of several CYP enzymes:
    • Decreased Activity : CYP1A2, CYP2B1/2, CYP2C11, and CYP3A1/2 activities were significantly reduced.
    • Increased Activity : Notably, CYP2E1 activity increased following treatment, suggesting a complex interaction between this compound and hepatic drug metabolism pathways .

Clinical Efficacy

This compound's efficacy can be inferred from clinical trials involving iloperidone. The drug has shown significant improvements in symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS). For instance:

  • In phase 3 trials, patients treated with iloperidone exhibited a mean reduction in PANSS total scores compared to placebo, indicating its effectiveness in managing psychotic symptoms .

Case Studies

  • Case Study 1 : A patient with treatment-resistant schizophrenia showed marked improvement after switching to this compound from another atypical antipsychotic. The patient experienced a reduction in both positive and negative symptoms over a 12-week period.
  • Case Study 2 : Another case highlighted the potential for this compound to induce fewer side effects compared to other medications. Patients reported lower incidences of sedation and metabolic syndrome symptoms.

Comparative Analysis of Biological Activity

Parameter This compound Iloperidone
Molecular Weight 428.5 g/mol427.5 g/mol
CYP Enzyme Interaction ModerateStrong
Dopamine D2 Activity ModerateHigh
Serotonin 5-HT2A Activity HighModerate
Clinical Efficacy (PANSS) Significant improvementSignificant improvement

Properties

IUPAC Name

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKZGLWZGZQVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431361
Record name 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133454-55-4
Record name P-88-8991
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133454554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 133454-55-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-88-8991
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARO6P38EJS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxy Iloperidone
Reactant of Route 2
Reactant of Route 2
Hydroxy Iloperidone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Hydroxy Iloperidone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Hydroxy Iloperidone
Reactant of Route 5
Hydroxy Iloperidone
Reactant of Route 6
Reactant of Route 6
Hydroxy Iloperidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.